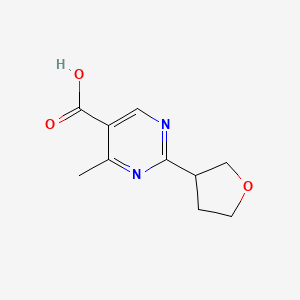

4-Methyl-2-(tetrahydrofuran-3-yl)pyrimidine-5-carboxylic acid

Descripción

4-Methyl-2-(tetrahydrofuran-3-yl)pyrimidine-5-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group at the 4-position and a tetrahydrofuran ring at the 2-position

Propiedades

Fórmula molecular |

C10H12N2O3 |

|---|---|

Peso molecular |

208.21 g/mol |

Nombre IUPAC |

4-methyl-2-(oxolan-3-yl)pyrimidine-5-carboxylic acid |

InChI |

InChI=1S/C10H12N2O3/c1-6-8(10(13)14)4-11-9(12-6)7-2-3-15-5-7/h4,7H,2-3,5H2,1H3,(H,13,14) |

Clave InChI |

NSIIAUMOCJBZDA-UHFFFAOYSA-N |

SMILES canónico |

CC1=NC(=NC=C1C(=O)O)C2CCOC2 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(tetrahydrofuran-3-yl)pyrimidine-5-carboxylic acid typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

Introduction of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyrimidine ring is replaced by a tetrahydrofuran moiety.

Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide or a similar methylating agent.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction time.

Análisis De Reacciones Químicas

Types of Reactions

4-Methyl-2-(tetrahydrofuran-3-yl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrimidine ring are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrimidine derivatives.

Aplicaciones Científicas De Investigación

4-Methyl-2-(tetrahydrofuran-3-yl)pyrimidine-5-carboxylic acid has several scientific research applications:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting enzymes or receptors in the central nervous system.

Biological Studies: It can be used in studies to understand the interaction of heterocyclic compounds with biological macromolecules.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mecanismo De Acción

The mechanism of action of 4-Methyl-2-(tetrahydrofuran-3-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific application and the biological target involved.

Comparación Con Compuestos Similares

Similar Compounds

4-Methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine: This compound has a similar pyrimidine core but with a different substituent at the 2-position.

2-(Tetrahydrofuran-3-yl)pyrimidine-5-carboxylic acid: Similar structure but lacks the methyl group at the 4-position.

4-Methyl-2-(tetrahydrofuran-3-yl)pyrimidine: Similar structure but lacks the carboxylic acid group.

Uniqueness

4-Methyl-2-(tetrahydrofuran-3-yl)pyrimidine-5-carboxylic acid is unique due to the presence of both the tetrahydrofuran ring and the carboxylic acid group, which can impart specific chemical and biological properties. The combination of these functional groups can enhance the compound’s ability to interact with biological targets and improve its solubility and stability.

Actividad Biológica

4-Methyl-2-(tetrahydrofuran-3-yl)pyrimidine-5-carboxylic acid is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological interactions, and therapeutic applications based on recent research findings.

The compound has the following molecular characteristics:

- Molecular Formula : C₁₁H₁₄N₂O₃

- Molecular Weight : 222.24 g/mol

The structure features a pyrimidine ring substituted with a tetrahydrofuran moiety and a carboxylic acid group, which is crucial for its reactivity and biological activity.

Research indicates that 4-Methyl-2-(tetrahydrofuran-3-yl)pyrimidine-5-carboxylic acid interacts with various enzymes and receptors, influencing several biochemical pathways. Its carboxylic acid group allows it to participate in hydrogen bonding and ionic interactions, enhancing its binding affinity to biological targets.

Enzyme Interactions

Studies have demonstrated that this compound can modulate enzyme activities, potentially serving as an inhibitor or activator depending on the target. For instance, it has shown promise in inhibiting certain kinases involved in cancer cell proliferation.

Antimicrobial Properties

Preliminary investigations suggest that 4-Methyl-2-(tetrahydrofuran-3-yl)pyrimidine-5-carboxylic acid exhibits antimicrobial activity against various bacterial strains. Its structural similarity to known antimicrobial agents supports its potential in this area.

Case Study 1: Anticancer Activity

In a study evaluating the cytotoxic effects of similar pyrimidine derivatives on carcinoma cell lines, it was found that compounds with structural similarities to 4-Methyl-2-(tetrahydrofuran-3-yl)pyrimidine-5-carboxylic acid exhibited significant dose-dependent cytotoxicity against prostate cancer cells (PC3 and DU145). The IC50 values indicated that this compound could effectively reduce cell viability over time, suggesting its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of pyrimidine derivatives, including 4-Methyl-2-(tetrahydrofuran-3-yl)pyrimidine-5-carboxylic acid. The results showed that this compound inhibited the growth of several pathogenic bacteria, indicating a potential role in developing new antibiotics .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Methyl-2-(oxolan-3-yl)-1,3-thiazole-5-carboxylic acid | Contains a thiazole ring instead of pyrimidine | Different reactivity due to sulfur atom |

| 4-Methylthiazole-5-carboxylic acid | Thiazole ring without tetrahydrofuran | Known for distinct antimicrobial properties |

| 4-Ethyl-2-(tetrahydrofuran-2-yl)pyrimidine-5-carboxylic acid | Ethyl substitution at the 4-position | Exhibits distinct biological activities |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.